2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzoic acid moiety linked to a piperidine ring through a sulfonyl group. Sulfonamides have been extensively studied due to their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-aminobenzenesulfonyl chloride with piperidine under basic conditions.
Coupling with benzoic acid: The sulfonyl chloride intermediate is then coupled with benzoic acid in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
Cell Cycle Arrest: It can induce cell cycle arrest in the G1 phase, thereby inhibiting cell growth and proliferation.
Pathways Involved: The compound affects pathways related to DNA synthesis and repair, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides: These compounds share a similar sulfonyl-piperidine structure but differ in the acetamide linkage.
2-(Arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides: These compounds have a morpholine ring instead of a piperidine ring.
Uniqueness
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase (DHFR) and induce cell cycle arrest makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)17-7-3-2-6-16(17)14-8-10-15(11-9-14)24(22,23)19-12-4-1-5-13-19/h2-3,6-11H,1,4-5,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPIDGCZFXLQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683426 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-71-2 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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